molecular formula C3H2BrClO2 B1396646 3-Bromo-2-oxopropanoyl chloride CAS No. 75261-25-5

3-Bromo-2-oxopropanoyl chloride

Cat. No.: B1396646
CAS No.: 75261-25-5
M. Wt: 185.4 g/mol
InChI Key: UMNDXFOJQBVTOP-UHFFFAOYSA-N
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Description

3-Bromo-2-oxopropanoyl chloride is a chemical compound with the CAS Number: 75261-25-5 . It has a molecular weight of 185.4 and its linear formula is C3 H2 Br Cl O2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C3H2BrClO2/c4-1-2(6)3(5)7/h1H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Facile Synthesis of Halogenated Compounds : The use of 3-Bromo-2-oxopropanoyl chloride is demonstrated in the synthesis of various halogenated compounds. For example, a scalable synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation of phenylboronic acid derivatives is facilitated by similar compounds (Szumigala et al., 2004).

  • Mechanistic Study in Organic Reactions : Research shows the utility of this compound in studying reaction mechanisms. An example is its role in the ionization and elimination processes in organic chemistry, providing insights into reaction kinetics and pathways (Fleury et al., 1981).

  • Synthesis of Antimicrobial Compounds : this compound is involved in the formation of certain sulfonium salts with antimicrobial properties, highlighting its potential in pharmaceutical chemistry (Bakhtiyarova et al., 2017).

Applications in Organic Synthesis and Analysis

  • Carbonyl Propargylation and Allenylation : In organic synthesis, this compound related compounds are used for carbonyl propargylation and allenylation, demonstrating versatility in synthetic chemistry applications (Masuyama et al., 1998).

  • Palladium-Catalyzed C-N Couplings : This chemical is significant in facilitating palladium-catalyzed C-N coupling reactions, an essential process in the synthesis of complex organic molecules (Reddy et al., 2008).

  • Conversion of Esters to Allyl Halides : this compound is also crucial in the conversion of carboxylic esters to allyl halides, underlining its role in diverse chemical synthesis processes (Kulinkovich et al., 2005).

Analytical and Environmental Chemistry

  • Titrimetric Determination in Analytical Chemistry : Its utility extends to analytical chemistry, where it's used in titrimetric methods for determining various organic compounds (Verma et al., 1978).

Mechanism of Action

Target of Action

This compound is a derivative of 2-Bromo-2-nitro-1,3-propanediol (Bronopol), which is known to have wide-spectrum antimicrobial properties . .

Mode of Action

Bronopol, a related compound, is known to induce bacteriostasis in bacteria via two distinct reactions between bronopol and essential thiols within the bacterial cell . Under aerobic conditions, Bronopol catalyzes the oxidation of thiol groups, such as cysteine, to disulfides

Pharmacokinetics

Its molecular weight is 185.4 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Bromo-2-oxopropanoyl chloride is not well-documented. Factors such as pH, temperature, and presence of other compounds can significantly impact a compound’s action. For instance, Bronopol is more stable to hydrolysis in aqueous media under normal conditions . Similar environmental factors may influence the action of this compound.

Biochemical Analysis

Biochemical Properties

3-Bromo-2-oxopropanoyl chloride plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an acylating agent, modifying the structure and function of proteins by adding an acyl group to amino acid residues. This interaction can alter the activity of enzymes and affect metabolic pathways . The compound’s reactivity with nucleophiles, such as amino groups in proteins, makes it a valuable tool in studying protein function and enzyme mechanisms.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of signaling proteins can alter their activity, leading to changes in downstream signaling events. Additionally, this compound can affect gene expression by modifying transcription factors or histones, thereby influencing the transcriptional regulation of genes . These modifications can have profound effects on cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. It can acylate amino acid residues in proteins, leading to changes in protein structure and function. This acylation can inhibit or activate enzymes, depending on the specific amino acid residue modified and the enzyme’s role in metabolic pathways . Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis. These molecular interactions are crucial for understanding the compound’s effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression. These temporal effects are essential for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify specific proteins or enzymes, leading to subtle changes in cellular function. At high doses, this compound can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Understanding these dosage effects is crucial for determining safe and effective concentrations for experimental use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the acylation of enzymes involved in glycolysis or the citric acid cycle can alter their activity, affecting the overall metabolic rate . Additionally, this compound can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further interact with biomolecules. These metabolic pathways are important for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passively diffuse into cells . Once inside the cell, it can interact with binding proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of this compound can influence its activity and effects on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic pathways. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and biological effects.

Properties

IUPAC Name

3-bromo-2-oxopropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrClO2/c4-1-2(6)3(5)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNDXFOJQBVTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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